
"Ethyl 6-bromo-1H-indazole-3-carboxylate" CAS
number 885272-94-6

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Ethyl 6-bromo-1H-indazole-3-

carboxylate

Cat. No.: B1424967 Get Quote

An In-depth Technical Guide to Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-

6)

Foreword: The Strategic Value of the Indazole
Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned

the designation of "privileged scaffolds" due to their consistent appearance in a multitude of

biologically active compounds. The indazole nucleus is a prime example of such a scaffold,

prized for its rigid, bicyclic structure and its capacity for diverse hydrogen bonding interactions.

[1][2] Ethyl 6-bromo-1H-indazole-3-carboxylate, the subject of this guide, is a particularly

strategic derivative. The ester at the 3-position serves as a versatile chemical handle for amide

coupling and other modifications, while the bromine atom at the 6-position is an ideal anchor

for transition metal-catalyzed cross-coupling reactions. This combination of features makes it

an exceptionally valuable building block for constructing complex molecular architectures

aimed at a wide array of biological targets, from protein kinases to G-protein coupled receptors.

[3][4] This document provides a comprehensive overview of its synthesis, properties, reactivity,

and application, intended for the practicing research scientist.
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A foundational understanding of a reagent begins with its fundamental physicochemical

properties. These data are crucial for reaction planning, purification, and safe handling.

Property Value Source(s)

CAS Number 885272-94-6 [3][5]

Molecular Formula C₁₀H₉BrN₂O₂ [3][4]

Molecular Weight 269.10 g/mol [3]

Appearance Yellow solid or powder [3]

Purity Typically ≥95% (HPLC) [3]

Boiling Point 406.4 °C at 760 mmHg

Storage
Store at 0-8 °C in a dry, well-

ventilated place
[3][6]

Synonyms
6-Bromo-1H-indazole-3-

carboxylic acid ethyl ester
[3][4]

Synthesis Strategy: The Japp-Klingemann Approach
The construction of the indazole ring system can be achieved through several methodologies,

but for 3-carboxyindazole derivatives, a strategy employing the Japp-Klingemann reaction is

particularly effective and common.[7][8] This reaction facilitates the synthesis of arylhydrazones

from β-keto esters, which are poised for subsequent intramolecular cyclization to form the

indazole core.[7][9]

The causality behind this choice rests on the commercial availability of the precursors: 4-

bromo-2-methylaniline and diethyl oxalate. The sequence involves a diazotization of the aniline,

followed by a Japp-Klingemann coupling with a suitable β-keto ester equivalent, and a final

acid-catalyzed cyclization.
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Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1424967?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a representative procedure synthesized from established methodologies for

indazole synthesis.[8][10][11]

Step 1: Diazotization of 4-Bromo-2-methylaniline

To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in 6M hydrochloric acid, cool the

mixture to 0-5 °C using an ice-salt bath.

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal

temperature does not exceed 5 °C.

Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is

typically observed as a clear solution. This solution is used immediately in the next step.

Step 2: Japp-Klingemann Coupling

In a separate flask, dissolve diethyl 2-(oxomalonate) (1.1 eq) and sodium acetate (3.0 eq) in

a mixture of ethanol and water.

Cool this solution to 0-5 °C.

Slowly add the previously prepared cold diazonium salt solution to the β-keto ester solution

with vigorous stirring.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

The hydrazone product will typically precipitate as a colored solid.

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3: Cyclization to Ethyl 6-bromo-1H-indazole-3-carboxylate

Add the crude hydrazone intermediate from Step 2 to a suitable high-boiling solvent such as

diphenyl ether or Dowtherm A.

Alternatively, for a cleaner reaction, suspend the hydrazone in glacial acetic acid containing a

catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux (typically 120-150 °C) for 2-4 hours, monitoring the

reaction progress by TLC.

Upon completion, cool the reaction mixture to room temperature. If using a high-boiling

solvent, dilute with a non-polar solvent like hexane to precipitate the product. If using acetic

acid, pour the mixture into ice water.

Collect the precipitated solid by filtration.

Step 4: Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug
Discovery
The utility of Ethyl 6-bromo-1H-indazole-3-carboxylate stems from the distinct reactivity of its

three key functional domains. Understanding these allows for its strategic deployment in a

synthetic campaign.

Indazole N-H (Acidity and Nucleophilicity): The proton on the indazole nitrogen is weakly

acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and

can be readily alkylated or acylated, allowing for modification at the N1 position. This is a

common strategy to modulate pharmacokinetic properties.[12]

Ethyl Ester (Electrophilicity): The ester carbonyl is susceptible to nucleophilic attack. It can

be hydrolyzed to the corresponding carboxylic acid or, more commonly, converted directly to

a wide range of amides via aminolysis. This position is crucial for building out

pharmacophores that interact with protein targets.[13][14]

Aryl Bromide (Cross-Coupling Handle): The C6-Br bond is a powerful tool for carbon-carbon

and carbon-heteroatom bond formation via transition metal-catalyzed reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig, Heck). This allows for the introduction of diverse aryl,

heteroaryl, or alkyl groups, profoundly impacting the molecule's biological activity.[4]
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Scaffold for Kinase Inhibitor Development
The indazole core mimics the purine structure of ATP, making it an excellent starting point for

designing ATP-competitive kinase inhibitors.[1] The functional handles on Ethyl 6-bromo-1H-
indazole-3-carboxylate allow for the systematic exploration of the chemical space around the

ATP binding pocket.

N1-Position Modification C3-Position Modification C6-Position Modification

Ethyl 6-bromo-1H-indazole-3-carboxylate
(Core Scaffold)

Alkylation (R-X)

N-H Reactivity
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N-H Reactivity

Amidation (R-NH₂)

Ester Reactivity

Hydrolysis (NaOH) -> Acid

Ester Reactivity

Suzuki Coupling
(Ar-B(OH)₂)

Aryl Bromide
Reactivity

Buchwald-Hartwig
(R₂NH)

Aryl Bromide
Reactivity

Diverse Library of
Potential Kinase Inhibitors
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Caption: Role as a versatile scaffold in drug discovery.

This strategic diversification has led to the development of potent inhibitors for targets like p21-

activated kinase 1 (PAK1) and fibroblast growth factor receptor (FGFR).[1][14]

Spectroscopic Characterization Profile
Validation of the synthesis and purity of Ethyl 6-bromo-1H-indazole-3-carboxylate requires a

comprehensive spectroscopic analysis. The following table outlines the expected data for a

researcher working with this compound.
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Technique Expected Observations

¹H NMR

~13.5-14.0 ppm (s, 1H): Broad singlet for the N-

H proton. ~8.3-8.5 ppm (s, 1H): Singlet (or

narrow doublet) for the H7 proton. ~7.6-7.8 ppm

(d, 1H): Doublet for the H5 proton. ~7.4-7.6 ppm

(d, 1H): Doublet for the H4 proton. ~4.4-4.5 ppm

(q, 2H): Quartet for the -OCH₂- protons of the

ethyl group. ~1.4-1.5 ppm (t, 3H): Triplet for the

-CH₃ protons of the ethyl group.

¹³C NMR

~162-164 ppm: Carbonyl carbon of the ester.

~140-145 ppm: Quaternary carbons of the

indazole ring. ~110-130 ppm: Aromatic CH

carbons and the C-Br carbon. ~61-62 ppm: -

OCH₂- carbon of the ethyl group. ~14-15 ppm: -

CH₃ carbon of the ethyl group.

IR (cm⁻¹)

~3200-3300: N-H stretching (can be broad).

~3000-3100: Aromatic C-H stretching. ~2850-

2980: Aliphatic C-H stretching. ~1710-1730:

C=O stretching of the ester. ~1600, 1480: C=C

stretching of the aromatic ring.

Mass Spec (EI)

m/z ~268 & 270: Molecular ion peaks (M⁺ and

M⁺+2) in an approximate 1:1 ratio, characteristic

of a single bromine atom. Fragment ions: Loss

of ethoxy (-OC₂H₅, m/z 45) or the entire ester

group.

Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

This compound is classified as harmful and an irritant.
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Hazard Class GHS Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark)

Skin Irritation H315: Causes skin irritation GHS07 (Exclamation Mark)

Eye Irritation
H319: Causes serious eye

irritation
GHS07 (Exclamation Mark)

STOT - Single Exposure
H335: May cause respiratory

irritation
GHS07 (Exclamation Mark)

Recommended Handling Procedures:[6][15][16]

Engineering Controls: Handle in a well-ventilated fume hood. Ensure an eyewash station and

safety shower are readily accessible.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles with side shields, and a lab coat.

Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with

skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area

away from incompatible materials such as strong oxidizing agents.[3][15]

Conclusion
Ethyl 6-bromo-1H-indazole-3-carboxylate is more than a simple chemical intermediate; it is a

carefully designed tool for the modern medicinal chemist. Its pre-installed functional handles at

key positions on the privileged indazole scaffold provide a reliable and efficient entry point into

vast chemical libraries. Its predictable reactivity and well-characterized nature make it a

cornerstone for programs targeting a multitude of diseases, particularly in the realm of oncology

and inflammatory conditions.[3] The protocols and data within this guide serve to empower

researchers to fully leverage the synthetic potential of this valuable compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1424967#ethyl-6-bromo-1h-indazole-3-carboxylate-
cas-number-885272-94-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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